2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

Description

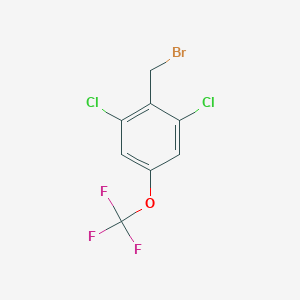

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide (CAS: 886503-08-8) is a halogenated aromatic compound with the molecular formula C₈H₄BrCl₂F₃O and a molecular weight of 323.92 g/mol . Structurally, it features two chlorine substituents at the 2- and 6-positions of the benzene ring, a trifluoromethoxy (-OCF₃) group at the 4-position, and a bromomethyl (-CH₂Br) functional group. This configuration imparts significant electronic and steric effects, influencing its reactivity and applications in synthetic chemistry.

Key Physical Properties (from ):

- Purity: 95% (liquid form)

- Storage: No special requirements noted.

- Hazard Data: Limited information provided.

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKYFQGUSHCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Mechanism

The reaction follows a radical chain mechanism initiated by trace peroxides or light. NBS generates bromine radicals, which abstract a hydrogen atom from the toluene derivative’s methyl group, forming a benzyl radical. Subsequent bromination yields the desired benzyl bromide.

Advantages and Limitations

-

Advantages : High selectivity for monobromination due to steric hindrance from chlorine and trifluoromethoxy groups.

-

Limitations : NBS is cost-prohibitive at scale, and residual succinimide byproducts complicate purification.

Alternative Bromination with HBr/H₂O₂ Under Light

A cost-effective alternative, adapted from a patent for 2,6-difluorobenzyl bromide synthesis, replaces NBS with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photolytic conditions. While developed for a difluoro analog, this method is theoretically applicable to the target compound with modifications.

Reaction Conditions

-

Substrate : 2,6-Dichloro-4-(trifluoromethoxy)toluene

-

Reagents :

-

HBr (40% aqueous, 1–3.5 equivalents)

-

H₂O₂ (30% aqueous, 1–3.5 equivalents)

-

-

Solvent : Dichloromethane, chloroform, or water

-

Light Source : 1000W iodine-tungsten lamp

-

Reaction Time : 6–24 hours

-

Purity : ≥99% (GC analysis)

Mechanism

HBr and H₂O₂ generate bromine in situ, which undergoes homolytic cleavage under light to produce bromine radicals. These radicals initiate a chain reaction analogous to the NBS method but avoid succinimide byproducts.

Optimization Insights

-

Molar Ratios : Excess HBr (3.5 equivalents) maximizes conversion without over-bromination.

-

Solvent Choice : Dichloromethane enhances solubility of aromatic substrates, while water simplifies post-reaction quenching.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to batch processes due to improved heat management and safety. Key parameters include:

Process Design

-

Reactor Type : Tubular flow reactor with UV irradiation zones.

-

Residence Time : 1–2 hours (shorter than batch due to efficient mixing).

-

Purification : Continuous liquid-liquid extraction removes HBr and unreacted H₂O₂, followed by fractional distillation.

| Parameter | NBS Method | HBr/H₂O₂ Method |

|---|---|---|

| Cost per kg (USD) | $1,200–1,500 | $300–400 |

| Byproduct Toxicity | Moderate | Low |

| Scalability | Limited | High |

Comparative Analysis of Methods

Yield and Purity

Environmental Impact

The HBr/H₂O₂ method generates aqueous waste (HBr, H₂O₂), which is neutralizable, whereas NBS produces solid succinimide waste requiring specialized disposal.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl bromide group undergoes nucleophilic displacement with diverse nucleophiles, forming carbon-heteroatom bonds. Key examples include:

Example : In the synthesis of Pretomanid (antitubercular drug), 4-(trifluoromethoxy)benzyl bromide reacts with 2-chloro-4-nitroimidazole under basic conditions to form a critical intermediate via SN2 displacement .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed coupling reactions to construct complex scaffolds:

Mechanistic Insight : The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the benzyl position, facilitating oxidative addition to palladium catalysts .

Oxidation and Reduction Reactions

Controlled redox transformations modify the benzyl position:

Note : The steric bulk of Cl substituents at the 2,6-positions limits over-oxidation to carboxylic acids .

Friedel-Crafts Alkylation

The benzyl bromide acts as an electrophile in aromatic alkylation:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzene | AlCl₃, CH₂Cl₂ | Poly(benzyl) aromatic polymers | 75–85% | |

| Naphthalene | FeCl₃, 40°C | Functionalized polycyclic compounds | 68% |

Application : These polymers exhibit high thermal stability, making them suitable for aerospace materials .

Functional Group Interconversion

The bromide is converted into other functionalities for downstream synthesis:

Comparative Reactivity with Analogs

The 2,6-dichloro substitution pattern uniquely influences reactivity:

| Compound | Relative Rate (SN2) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-(CF₃O)benzyl bromide | 1.0 (reference) | 180 | |

| 4-(CF₃O)benzyl bromide | 3.2 | 150 | |

| 2,4-Dichloro-6-(CF₃O)benzyl bromide | 0.7 | 190 |

Key Insight : Steric hindrance from Cl groups slows nucleophilic substitution but enhances thermal stability .This compound’s multifunctional reactivity enables its use in pharmaceuticals, materials science, and agrochemicals. Continued research focuses on exploiting its unique electronic profile for catalytic asymmetric synthesis.

Scientific Research Applications

Synthetic Chemistry

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide serves as a crucial building block in organic synthesis. It can be utilized for:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols), leading to the formation of diverse benzyl derivatives.

- Functional Group Transformations: This compound can undergo oxidation to yield corresponding alcohols or aldehydes and can also be reduced to form different benzyl derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the development of pharmaceutical intermediates. Its ability to modify biological molecules through covalent bonding allows it to serve as a precursor for:

- Biochemical Probes: These probes are critical for studying enzyme activity and protein interactions.

- Active Pharmaceutical Ingredients (APIs): The compound's reactivity makes it suitable for synthesizing drugs that target specific biological pathways .

Biochemistry

In biochemical research, this compound is used for:

- Enzyme Inhibition Studies: It can covalently modify active sites on enzymes, providing insights into enzyme mechanisms and functions.

- Cellular Metabolism Research: By impacting gene expression and protein function, this compound helps elucidate metabolic pathways and cellular responses .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, studies indicated that this compound could modify cysteine residues in key metabolic enzymes, leading to altered enzymatic activity and subsequent changes in cellular metabolism.

Case Study 2: Drug Development

In drug development processes, this compound has been utilized to synthesize novel anti-cancer agents. Its ability to introduce trifluoromethoxy groups into drug candidates has been shown to enhance their pharmacological properties and bioavailability.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as dichloro and trifluoromethoxy enhances the electrophilicity of the benzyl bromide moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Reactivity Trends

- Electrophilicity : The trifluoromethoxy (-OCF₃) and chlorine substituents enhance the electrophilicity of the benzyl bromide group, making it more reactive in SN2 reactions compared to methoxy-substituted analogs .

- Steric Hindrance : The 2,6-dichloro substitution may reduce reactivity in bulkier nucleophilic environments, whereas 4-(trifluoromethoxy)benzyl bromide (lacking chlorine) is more accessible for reactions .

Biological Activity

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHBrClFO

- Molecular Weight : 335.02 g/mol

Biological Activities

The compound exhibits various biological activities, including:

- Anticancer Activity : Studies have indicated that this compound may possess significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an antitumor agent .

- Hypnotic Effects : This compound has been noted for its hypnotic effects, which could be leveraged in sleep disorder treatments. Its sedative properties were observed in animal models, indicating a potential pathway for therapeutic use in insomnia.

- Inhibition of Mitochondrial Activity : Research indicates that compounds with similar structures can inhibit mitochondrial functions, leading to reduced ATP production in cardiac cells. This mechanism may contribute to both therapeutic and toxicological profiles .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Hypnotic | Sedative effects in animal models | |

| Mitochondrial Inhibition | Reduced ATP levels in cardiac cells |

Case Study: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell types, highlighting its potential as a chemotherapeutic agent .

Case Study: Sedative Properties

In a controlled experiment involving rodent models, administration of the compound led to significant increases in sleep duration compared to control groups. The results suggest that it may act on GABAergic pathways similar to traditional hypnotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or bromination of precursor aryl chlorides. For example, a related compound, 3-chloro-4-(trifluoromethoxy)benzyl bromide, was synthesized by reacting the benzyl chloride derivative with KBr in DMF under reflux, achieving a crude yield of ~80% . Key factors include solvent polarity (DMF enhances reactivity), temperature (80–100°C), and stoichiometric excess of bromide sources. Purification via precipitation and vacuum drying is typical.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Stability studies should assess degradation under light, humidity, and temperature. For brominated aromatics, storage in amber glass at –20°C under inert gas (N₂/Ar) is recommended to prevent hydrolysis or oxidation. Thermogravimetric analysis (TGA) and periodic ¹H NMR monitoring (e.g., tracking bromine displacement via shifts at δ 3.71 ppm for CH₂Br groups) can quantify decomposition .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology : ¹H/¹³C NMR and LC-MS are critical. For example, the benzyl bromide moiety shows distinct ¹H NMR signals at δ 3.71 ppm (s, 2H, CH₂Br), while aromatic protons appear as multiplets between δ 7.37–7.63 ppm . High-resolution MS (HRMS) with exact mass determination (e.g., 253.95541 g/mol for C₈H₆BrF₃O) confirms molecular identity .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or over-alkylation) be minimized during nucleophilic substitutions involving this compound?

- Methodology : Optimize reaction kinetics using low temperatures (0–25°C) and controlled reagent addition. For example, in phthalimide substitution reactions, maintaining a 1:1.1 molar ratio of benzyl bromide to nucleophile reduces dimerization. Use of phase-transfer catalysts (e.g., TBAB) or anhydrous conditions (Na₂SO₄ drying) minimizes hydrolysis .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Parameters like XLogP3 (3.7) and topological polar surface area (9.2 Ų) indicate moderate lipophilicity and steric hindrance, influencing catalyst selection (e.g., Pd(OAc)₂ with SPhos ligands) .

Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodology : The strong electron-withdrawing nature of the -OCF₃ group directs EAS to meta positions relative to itself. Comparative studies using isotopic labeling (e.g., ¹⁸O in trifluoromethoxy) or Hammett substituent constants (σ⁺) can quantify electronic effects. LC-MS tracking of nitration or halogenation products validates regiochemical outcomes .

Q. What analytical strategies resolve discrepancies in purity assessments between HPLC and NMR data?

- Methodology : Cross-validate using orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.